Cas no 2092064-02-1 (ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate)
![ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate structure](https://www.kuujia.com/scimg/cas/2092064-02-1x500.png)
ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate(WX130462)
- ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
- ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
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- MDL: MFCD31802262
- Inchi: 1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3
- InChI Key: IECJGRNGGDGWAR-UHFFFAOYSA-N
- SMILES: C12=NC(Br)=NN1C=C(C(OCC)=O)C=C2
ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-70679-100MG |
ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
2092064-02-1 | >95% | 100mg |
£341.00 | 2023-09-07 | |
eNovation Chemicals LLC | D774235-1g |
ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
2092064-02-1 | 95% | 1g |
$785 | 2023-09-04 | |
Key Organics Ltd | AS-70679-250MG |
ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
2092064-02-1 | >95% | 0mg |
£557.00 | 2023-04-04 | |
Chemenu | CM427082-1g |
ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
2092064-02-1 | 95%+ | 1g |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | D774235-0.25g |
ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
2092064-02-1 | 95% | 0.25g |
$430 | 2023-09-04 | |
Chemenu | CM427082-250mg |
ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
2092064-02-1 | 95%+ | 250mg |
$*** | 2023-03-30 | |
Chemenu | CM427082-100mg |
ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
2092064-02-1 | 95%+ | 100mg |
$*** | 2023-03-30 | |
Key Organics Ltd | AS-70679-0.25g |
ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
2092064-02-1 | >95% | 0.25g |
£557.00 | 2023-09-07 | |
eNovation Chemicals LLC | D774235-0.1g |
ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
2092064-02-1 | 95% | 0.1g |
$275 | 2023-09-04 |
ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Related Literature
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1. Book reviews
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Additional information on ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Professional Introduction to Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS No. 2092064-02-1)
Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, with its unique structural and chemical properties, is being explored for its potential applications in drug discovery and medicinal chemistry. The molecular structure of Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate consists of a brominated triazolopyridine core, which is a key feature that contributes to its reactivity and utility in synthetic chemistry.
The compound's Chemical Abstracts Service (CAS) number, CAS No. 2092064-02-1, uniquely identifies it in scientific literature and databases. This numbering system ensures that researchers can accurately reference and retrieve information about the compound. The presence of a bromine atom at the 2-position of the triazolopyridine ring enhances its versatility in various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds like Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate. These compounds are integral to the development of new drugs due to their ability to interact with biological targets in sophisticated ways. The triazolopyridine scaffold is particularly interesting because it can be modified to produce derivatives with enhanced pharmacological properties. For instance, studies have shown that modifications at the bromine substituent can influence the compound's binding affinity and metabolic stability.
In the context of drug discovery, Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has been investigated for its potential role in inhibiting various enzymes and receptors involved in disease pathways. The carboxylate ester group at the 6-position provides a handle for further functionalization, allowing researchers to tailor the molecule for specific therapeutic applications. This flexibility makes it an attractive candidate for medicinal chemists working on developing novel therapeutic agents.
The synthesis of Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The bromination step is particularly critical, as it determines the reactivity of the compound in subsequent synthetic steps. Researchers have employed various brominating agents and conditions to optimize yield and purity. The use of palladium-catalyzed cross-coupling reactions has also been explored to introduce additional functional groups into the molecule.
One of the most compelling aspects of Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is its potential in designing kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is associated with numerous diseases. By targeting kinases with small molecules like this compound, researchers aim to develop treatments that can modulate these pathways effectively. Preliminary studies have demonstrated promising results in vitro, suggesting that further investigation is warranted.
The compound's structural features also make it suitable for developing antiviral and anticancer agents. The triazolopyridine core can be incorporated into molecules that interact with viral proteases or cancer-related kinases. Additionally, the bromine atom provides a site for further derivatization to enhance binding affinity and selectivity. These properties make Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate a versatile building block for drug discovery efforts.
In conclusion, Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS No. 2092064-02-1) is a fascinating chemical entity with significant potential in pharmaceutical research. Its unique structure and reactivity make it a valuable intermediate for synthesizing complex molecules with therapeutic applications. As research continues to uncover new ways to utilize this compound, it is likely to play an increasingly important role in the development of next-generation drugs.
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